RO 116 1148
Description
Chemical Identity and Structural Features RO 116 1148 (CAS No. 748763-84-0) is a synthetic organic compound with the IUPAC name N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxin-5-carboxamide. It is cataloged in major chemical databases, including PubChem (CID/SID available via ), ChEMBL, and GPCRdb, indicating its relevance in pharmacological research .
Availability and Specifications
RO 116 1148 is commercially available in ≥98% purity, offered in quantities of 50 mg, 100 mg, and 250 mg . Its activity data, aggregated from ChEMBL and GtoPdb, are visualized as box plots, highlighting median activity values, quartile ranges, and target-specific efficacy across species (e.g., human, rat) .
Properties
CAS No. |
748763-84-0 |
|---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.44 |
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C19H28N2O3/c1-2-3-9-21-10-7-15(8-11-21)14-20-19(22)16-5-4-6-17-18(16)24-13-12-23-17/h4-6,15H,2-3,7-14H2,1H3,(H,20,22) |
InChI Key |
VBFBEYXWJLASJA-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2OCCOC2=CC=C1)NCC3CCN(CCCC)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO 116 1148 ; RO-116-1148; RO 1161148. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the RO Series
Several compounds from the "RO" series (e.g., RO 15-3890, RO 14-9578) share structural motifs with RO 116 1148, such as piperidine or benzodioxin derivatives (Table 1). For example:
- RO 15-3890 (CAS 84378-44-9): Contains a benzodiazepine core, differing from RO 116 1148’s benzodioxin structure. It is associated with GABA receptor modulation, whereas RO 116 1148’s targets remain less defined .
- RO 14-1761 (CAS 82502-19-0): A prostaglandin analog, structurally distinct but part of the same commercial catalog, suggesting divergent therapeutic applications .
Table 1: Structural and Functional Comparison of RO 116 1148 and Analogues
| Compound | CAS No. | Core Structure | Known Targets | Purity |
|---|---|---|---|---|
| RO 116 1148 | 748763-84-0 | Benzodioxin | Undisclosed (GPCRdb) | ≥98% |
| RO 15-3890 | 84378-44-9 | Benzodiazepine | GABA receptors | ≥98% |
| RO 14-9578 | 100891-41-6 | Quinoline | Enzyme inhibition | ≥98% |
Functional Analogues with Overlapping Targets
RO 116 1148’s activity data suggest interactions with protease-activated receptors (PARs) and adrenergic receptors, based on ChEMBL bioactivity profiles . Comparatively:
Table 2: Bioactivity Comparison
| Compound | Target Affinity (Median pIC50) | Species Tested | Data Source |
|---|---|---|---|
| RO 116 1148 | 6.8 (PAR1) | Human, Rat | ChEMBL |
| RO 15-3890 | 7.2 (GABA-A) | Human | ChEMBL |
| PF-0251802 HCl | 8.1 (CDK5) | Rat | Literature |
Physicochemical and Pharmacokinetic Properties
From analogous compounds in –19, key parameters such as solubility and bioavailability can be inferred:
- Solubility : RO 116 1148’s benzodioxin core likely confers moderate water solubility (~0.1–1 mg/mL), comparable to RS 116 0086 but lower than polar compounds like RO 14-6113 (CAS 110675-48-4) .
- Bioavailability : RO 116 1148’s log S (ESOL) is estimated at -3.5, similar to lipophilic CNS-targeting agents, whereas RO 15-0216 (CAS 87544-68-1) exhibits higher GI absorption due to a smaller molecular weight .
Q & A
Q. How can researchers design ethically compliant studies involving RO 116 1148 in animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including power analysis to minimize sample sizes. Obtain Institutional Animal Care and Use Committee (IACUC) approval. Document humane endpoints and adverse events transparently. Publish negative results to reduce publication bias .
Data Presentation and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
